2-Butenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester
Overview
Description
2-Butenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a cyano group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a catalyst such as piperidine and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Formation of 3-(4-Chlorophenyl)-2-cyano-but-2-enoic acid.
Reduction: Formation of 3-(4-Chlorophenyl)-2-amino-but-2-enoic acid ethyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The cyano group and the chlorophenyl group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-2-cyano-but-2-enoic acid ethyl ester
- 3-(4-Methylphenyl)-2-cyano-but-2-enoic acid ethyl ester
- 3-(4-Nitrophenyl)-2-cyano-but-2-enoic acid ethyl ester
Uniqueness
2-Butenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H12ClNO2 |
---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate |
InChI |
InChI=1S/C13H12ClNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3 |
InChI Key |
ULFXBBFIXRQJBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC=C(C=C1)Cl)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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